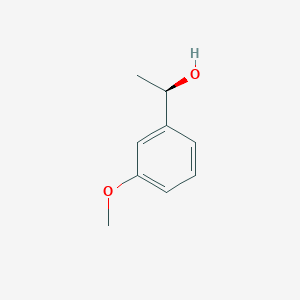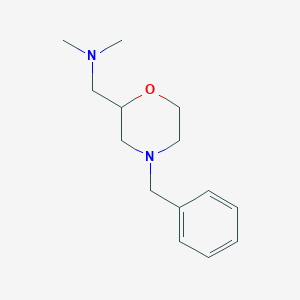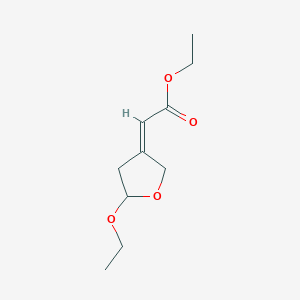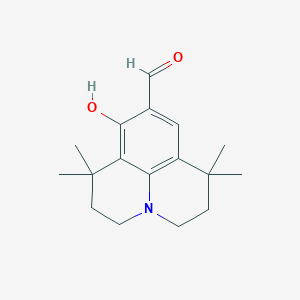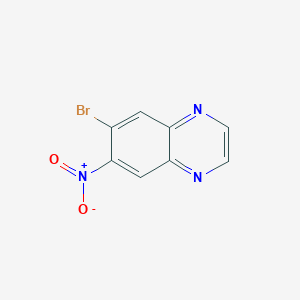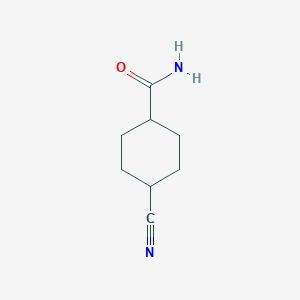
4-Cyanocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanocyclohexanecarboxamide is an organic compound with the molecular formula C8H12N2O It is a derivative of cyclohexanecarboxamide, where a cyano group (-CN) is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanocyclohexanecarboxamide typically involves the cyanoacetylation of cyclohexanecarboxamide. One common method includes the reaction of cyclohexanecarboxamide with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4-Cyanocyclohexanecarboxamide may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanocyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexanecarboxamides.
Scientific Research Applications
4-Cyanocyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyanocyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or participate in nucleophilic attacks, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Cyclohexanecarboxamide: Lacks the cyano group, resulting in different reactivity and applications.
4-Cyanocyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Cyanocyclohexylamine: Similar structure but with an amine group instead of an amide.
Uniqueness: 4-Cyanocyclohexanecarboxamide is unique due to the presence of both the cyano and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
121487-72-7 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |
InChI Key |
CNJKDSZYFGSKDG-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)N |
Canonical SMILES |
C1CC(CCC1C#N)C(=O)N |
Synonyms |
Cyclohexanecarboxamide, 4-cyano-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
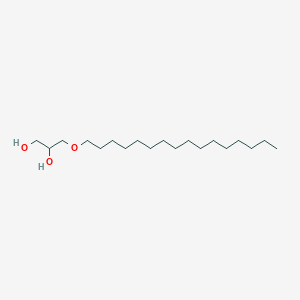

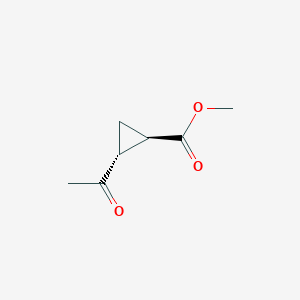
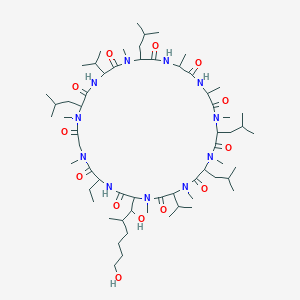

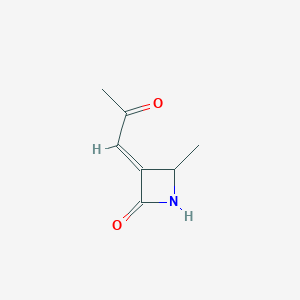
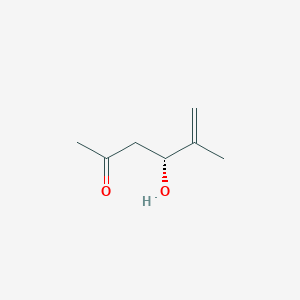
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
